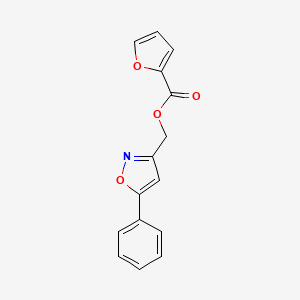

(5-Phenyl-1,2-oxazol-3-yl)methyl furan-2-carboxylate

Description

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c17-15(13-7-4-8-18-13)19-10-12-9-14(20-16-12)11-5-2-1-3-6-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGCMUDYTZTGAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (5-Phenyl-1,2-oxazol-3-yl)methyl furan-2-carboxylate typically involves the reaction of 5-phenylisoxazole with furan-2-carboxylic acid under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(5-Phenyl-1,2-oxazol-3-yl)methyl furan-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5-Phenyl-1,2-oxazol-3-yl)methyl furan-2-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: The compound is used in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5-Phenyl-1,2-oxazol-3-yl)methyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Heterocyclic Core Variations

Key structural analogs include compounds with oxazole, furan, or related heterocycles. For example:

- Ethyl 5-[6-(furan-2-yl)-1,2,4-triazolo-[3,4-b][1,3,4]thiadiazol-3-yl]-2,6-dimethylnicotinate (): This compound shares a furan substituent but replaces the oxazole with a triazolo-thiadiazole system.

- 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide (): This analog features a 1,2,4-oxadiazole ring, which has two nitrogen atoms instead of one in the oxazole. The increased nitrogen content may alter hydrogen-bonding capacity and solubility .

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns significantly influence crystallization and solubility.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Note: LogP values are estimated based on analogous structures.

Research Implications and Gaps

- Bioactivity Potential: Oxazole derivatives are explored for antimicrobial and anti-inflammatory properties, while furan-containing compounds often exhibit agrochemical utility .

- Synthetic Challenges : The oxazole’s sensitivity to hydrolytic degradation under acidic conditions may limit stability compared to more robust thiadiazoles .

- Crystallographic Needs : Future studies should employ tools like WinGX or SHELX to resolve the compound’s crystal structure, enabling precise comparison of bond lengths and angles with analogs.

Biological Activity

The compound (5-Phenyl-1,2-oxazol-3-yl)methyl furan-2-carboxylate has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The compound consists of a furan ring, an oxazole moiety, and a phenyl group. Its molecular formula is , with a molecular weight of approximately 320.30 g/mol. The presence of heteroatoms in its structure contributes to its diverse biological properties.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising inhibition zones in agar diffusion assays.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have demonstrated that the compound exhibits anticancer activity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of the compound on MCF-7 cells. The results showed:

- IC50 Value: 25 µM after 48 hours of treatment.

- Mechanism: Induction of apoptosis confirmed by flow cytometry analysis.

Anti-inflammatory Effects

Preliminary research indicates that this compound may possess anti-inflammatory properties. In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. One common method includes:

- Formation of the Oxazole Ring: Reaction between phenylacetic acid derivatives and isocyanides.

- Methylation: Using methyl iodide to introduce the methyl group at the oxazole position.

- Carboxylation: Finally, furan derivatives are reacted to yield the desired carboxylate.

Applications

Due to its diverse biological activities, this compound has potential applications in:

- Pharmaceutical Development: As a lead compound for antimicrobial and anticancer drugs.

- Agricultural Chemistry: Potential use as a pesticide or herbicide given its biological activity against microorganisms.

- Material Science: Utilization in developing functional materials due to its unique structural properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (5-phenyl-1,2-oxazol-3-yl)methyl furan-2-carboxylate, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via heterocyclic coupling reactions. For example, furan-2-carboxylic acid hydrazide derivatives (as seen in oxadiazole synthesis) can react with substituted oxazole precursors under Mannich or phosphorylation conditions . Key intermediates include furan-2-carboxylate esters and 5-phenyl-1,2-oxazole derivatives, often functionalized with methyl or benzyl groups to enhance reactivity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use high-resolution techniques:

- NMR : Analyze - and -NMR spectra to confirm the presence of furan (δ 6.3–7.4 ppm) and oxazole (δ 7.5–8.2 ppm) protons.

- Mass Spectrometry : Compare the observed molecular ion peak with the theoretical mass (CHNO, exact mass 283.0845) .

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What crystallographic tools are recommended for determining its solid-state structure?

- Methodological Answer : X-ray diffraction (XRD) using programs like SHELX (SHELXL for refinement) and WinGX for data processing. For visualization, ORTEP-3 generates thermal ellipsoid diagrams, critical for identifying bond angles and torsion strains .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement (e.g., disorder or twinning) be resolved for this compound?

- Methodological Answer : For disordered regions, use SHELXL ’s PART instruction to model partial occupancies. For twinned data (e.g., monoclinic vs. triclinic systems), apply the HKLF5 format in SHELX to handle overlapping reflections. Cross-validate with hydrogen-bonding patterns using graph set analysis (e.g., Etter’s rules for C=O···H-N interactions) .

Q. What mechanistic insights exist for the pharmacological activity of this compound, particularly in cancer or oxidative stress pathways?

- Methodological Answer : The oxazole and furan moieties may inhibit kinases or interact with HIF-1α signaling. Design cell-based assays (e.g., apoptosis via caspase-3 activation or ROS detection using DCFH-DA probes). Compare with analogs like 5-furan-2-yl[1,3,4]oxadiazole-2-thiol, which show anti-proliferative activity in MCF-7 cells .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence its crystal packing and solubility?

- Methodological Answer : Analyze XRD data for motifs like C-H···O (d = 2.5–3.0 Å) between oxazole N-O and furan carbonyl groups. Use Mercury software to calculate π-stacking distances (3.4–3.8 Å). Solubility can be modulated by introducing polar substituents (e.g., -OH or -NH) on the phenyl ring .

Q. What computational methods are suitable for predicting its reactivity in nucleophilic acyl substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.